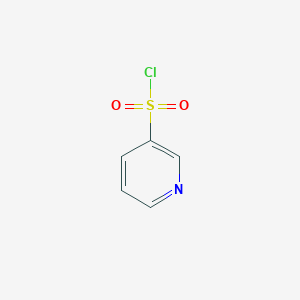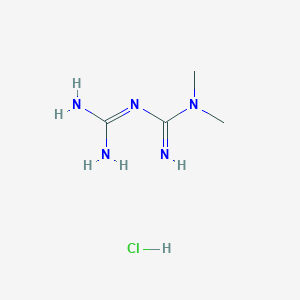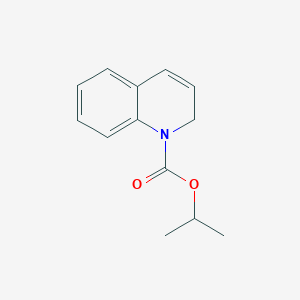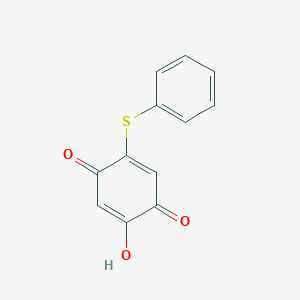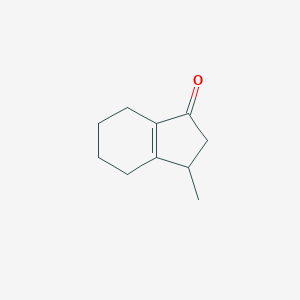
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is a bicyclic organic compound that is commonly used in scientific research. It has a wide range of applications, including as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying various biological processes. In
作用機序
The mechanism of action of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various biological processes. It has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal and muscular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one are diverse and depend on the specific application. It has been shown to have antioxidant properties, which may be useful in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has been shown to have analgesic and anti-inflammatory properties, which may be useful in the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced quickly and efficiently. Another advantage is its diverse range of applications, which allows for a wide range of experiments to be conducted. However, one limitation is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.
将来の方向性
There are many future directions for the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in scientific research. One direction is the development of new compounds based on its structure, which may have novel biological activities. Another direction is the study of its effects on various biological processes, such as the regulation of ion channels and the inhibition of enzymes. Additionally, the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in drug discovery and development may lead to the development of new treatments for various diseases.
科学的研究の応用
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other compounds, such as indene derivatives, which have various biological activities. It is also used as a reagent in chemical reactions, such as the reduction of ketones and the synthesis of heterocyclic compounds. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is used as a tool for studying various biological processes, such as the inhibition of enzymes and the modulation of ion channels.
特性
CAS番号 |
18631-68-0 |
|---|---|
製品名 |
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
3-methyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7H,2-6H2,1H3 |
InChIキー |
XAIDJKMHAGUWQN-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=C1CCCC2 |
正規SMILES |
CC1CC(=O)C2=C1CCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
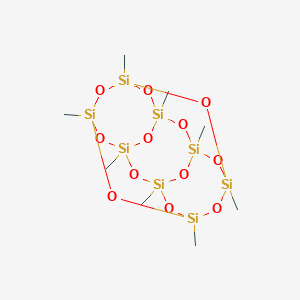
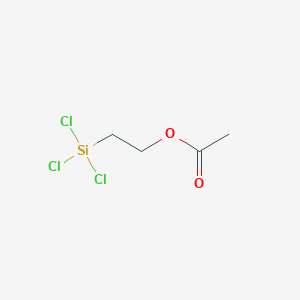

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
